2-ethoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a thiophene ring attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
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Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions. For example, benzoyl chloride can be reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)benzamide.
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Introduction of the Ethoxy Group: : The ethoxy group can be introduced by reacting the benzamide with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically takes place under reflux conditions in a suitable solvent like acetone.
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Attachment of the Thiophene Ring: : The thiophene ring can be attached to the benzamide core through a nucleophilic substitution reaction. For example, the benzamide can be reacted with 2-thiophenemethyl chloride in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can occur at the benzamide core, converting the amide group to an amine. Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy groups. Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized thiophene derivatives
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity. The ethoxy and methoxy groups, as well as the thiophene ring, can play a role in binding to these targets and influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)benzamide: Lacks the ethoxy and thiophene groups.
2-Ethoxybenzamide: Lacks the methoxyphenyl and thiophene groups.
N-(Thiophen-2-ylmethyl)benzamide: Lacks the ethoxy and methoxyphenyl groups.
Uniqueness
2-ETHOXY-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of the ethoxy, methoxyphenyl, and thiophene groups. This combination can confer specific properties such as enhanced binding affinity to molecular targets, increased stability, and unique reactivity in chemical reactions.
Properties
Molecular Formula |
C21H21NO3S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-ethoxy-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-9-5-4-8-19(20)21(23)22(15-18-7-6-14-26-18)16-10-12-17(24-2)13-11-16/h4-14H,3,15H2,1-2H3 |
InChI Key |
MGPBNGJEDBLBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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